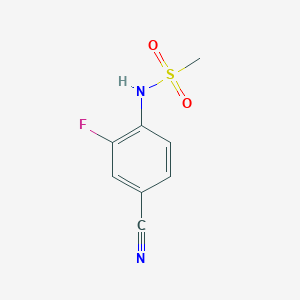

N-(4-Cyano-2-fluorophenyl)methanesulfonamide

Description

BenchChem offers high-quality N-(4-Cyano-2-fluorophenyl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Cyano-2-fluorophenyl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(4-cyano-2-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O2S/c1-14(12,13)11-8-3-2-6(5-10)4-7(8)9/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULWFZPVQBHQEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60580590 | |

| Record name | N-(4-Cyano-2-fluorophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60580590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401909-16-8 | |

| Record name | N-(4-Cyano-2-fluorophenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60580590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(4-Cyano-2-fluorophenyl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Cyano-2-fluorophenyl)methanesulfonamide is a fluorinated aromatic sulfonamide that holds significant interest within the fields of medicinal chemistry and drug discovery. Its structural motifs, including a cyano group, a fluorine atom, and a methanesulfonamide moiety, are prevalent in a variety of biologically active compounds. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, safety and handling information, and its potential applications in modern drug development, particularly in the realm of oncology and kinase inhibition. The strategic incorporation of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a valuable building block for the synthesis of novel therapeutic agents.

Chemical and Physical Properties

Table 1: Physicochemical Properties of N-(4-Cyano-2-fluorophenyl)methanesulfonamide

| Property | Value | Source |

| CAS Number | 401909-16-8 | [1][2][3] |

| Molecular Formula | C₈H₇FN₂O₂S | [1] |

| Molecular Weight | 214.22 g/mol | [2] |

| Appearance | White to off-white solid (Predicted) | N/A |

| Melting Point | Not experimentally determined. Related sulfonamides exhibit melting points in the range of 100-200°C. | N/A |

| Boiling Point | Not experimentally determined. | N/A |

| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol. | N/A |

| pKa | Not experimentally determined. | N/A |

| LogP | 1.5 - 2.2 (Computed) | N/A |

Synthesis of N-(4-Cyano-2-fluorophenyl)methanesulfonamide

The synthesis of N-(4-Cyano-2-fluorophenyl)methanesulfonamide can be reliably achieved through the sulfonylation of 4-amino-3-fluorobenzonitrile with methanesulfonyl chloride. This is a standard and widely documented method for the formation of sulfonamides from anilines.

Proposed Synthetic Pathway

Caption: Proposed synthesis of N-(4-Cyano-2-fluorophenyl)methanesulfonamide.

Detailed Experimental Protocol

Materials:

-

4-Amino-3-fluorobenzonitrile

-

Methanesulfonyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-3-fluorobenzonitrile (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Base: Cool the solution to 0°C using an ice bath. Add anhydrous pyridine (1.2-1.5 equivalents) dropwise to the stirred solution.

-

Sulfonylation: While maintaining the temperature at 0°C, add methanesulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture. A precipitate may form upon addition.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Quench the reaction by slowly adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield N-(4-Cyano-2-fluorophenyl)methanesulfonamide as a pure solid.

-

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Development

While specific biological data for N-(4-Cyano-2-fluorophenyl)methanesulfonamide is not extensively published, the structural components of this molecule are features of numerous compounds with significant therapeutic potential, particularly in oncology.

Role as a Kinase Inhibitor Scaffold

The N-phenylmethanesulfonamide scaffold is a key component in a variety of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The development of small molecule inhibitors that target specific kinases is a major focus of modern cancer therapy. The cyano and fluoro substitutions on the phenyl ring of N-(4-Cyano-2-fluorophenyl)methanesulfonamide can be strategically utilized to enhance binding affinity and selectivity for the target kinase.

Potential in Oncology Research

Derivatives of cyano- and fluoro-substituted phenylsulfonamides have been investigated for their anticancer properties. These modifications can improve the pharmacokinetic profile of a drug candidate, leading to better absorption, distribution, metabolism, and excretion (ADME) properties. The presence of the cyano group can also provide a key interaction point within the binding pocket of a target protein.

Caption: Potential applications of the core scaffold in drug discovery.

Safety and Handling

As with any chemical reagent, N-(4-Cyano-2-fluorophenyl)methanesulfonamide should be handled with appropriate safety precautions in a well-ventilated laboratory setting.

Table 2: Hazard and Safety Information

| Hazard | Precaution |

| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. |

| Skin Irritation | May cause skin irritation. |

| Eye Irritation | May cause serious eye irritation. |

| Respiratory Irritation | May cause respiratory irritation. |

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.

-

Respiratory Protection: Use a NIOSH-approved respirator if handling large quantities or if dust is generated.

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust.

-

Handle in a well-ventilated area.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

N-(4-Cyano-2-fluorophenyl)methanesulfonamide is a valuable chemical intermediate with significant potential in the field of drug discovery. Its synthesis is straightforward, employing standard organic chemistry reactions. While specific biological data for this compound is limited, its structural features are highly relevant to the development of novel therapeutics, particularly in the area of oncology and kinase inhibition. Researchers and drug development professionals can utilize this guide as a foundational resource for the synthesis, handling, and exploration of N-(4-Cyano-2-fluorophenyl)methanesulfonamide in their research endeavors.

References

-

PubChem. N-[Cyano(4-fluorophenyl)methyl]-4-methylbenzene-1-sulfonamide. Available from: [Link]

-

PubChem. N-(4-fluorophenyl)methanesulfonamide. Available from: [Link]

- Google Patents. 4-(4-cyano-2-thioaryl)dihydropyrimidinones and their use.

-

Organic Syntheses. Methanesulfonyl chloride. Available from: [Link]

-

Jones, G. et al. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Endocrinology150 , 385–395 (2009). Available from: [Link]

- Google Patents. N- Methyl-2-Fluoro- {4- [3- (4-Cyano-3-Trifluoromethylphenyl) -5,5-Dimethyl-4-Oxo-2-Theoxo-Imidazolidin-1-Ill]} Benzamide, Pharmaceuticals Containing It and its use for drug preparation.

-

Regulations.gov. PC071961A - Application for Extension of United States. Available from: [Link]

-

MedChemica. Publications & Patents. Available from: [Link]

- Google Patents. WO 2018/183936 Al - Broad Institute.

-

Mao, L. et al. A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Synlett2011 , 129-133 (2011). Available from: [Link]

-

ResearchGate. Synthesis of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides and N-substituted sulfonamides. Available from: [Link]

-

Georganics. (4-Cyano-2-fluorophenyl)methanesulfonyl chloride. Available from: [Link]

-

ResearchGate. Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. Available from: [Link]

- Google Patents. Method for the production of n-(5-amino-2-cyano-4-fluoro-phenyl)-sulphonamides.

-

ResearchGate. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Available from: [Link]

- Google Patents. Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

-

Carroll, W. A. et al. Synthesis and in vitro activity of N'-cyano-4-(2-phenylacetyl)-N-o-tolylpiperazine-1-carboximidamide P2X7 antagonists. Bioorganic & Medicinal Chemistry Letters18 , 2093–2096 (2008). Available from: [Link]

-

UCL Discovery. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Available from: [Link]

-

ResearchGate. Synthesis and spectroscopic characterization of 13 C 4 ‐labeled 4‐cyano‐2‐oxobutyraldehyde semicarbazone: A metabolite of nitrofurazone. Available from: [Link]

-

Dana Bioscience. (2-Cyano-4-fluorophenyl)methanesulfonamide 250mg. Available from: [Link]

Sources

A Comprehensive Technical Guide to the Spectroscopic Data of N-(4-Cyano-2-fluorophenyl)methanesulfonamide

This in-depth technical guide provides a detailed analysis of the spectroscopic data for N-(4-Cyano-2-fluorophenyl)methanesulfonamide, a compound of interest in contemporary chemical research. Designed for researchers, scientists, and professionals in drug development, this document offers a thorough examination of the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The guide emphasizes the rationale behind spectral interpretations and provides validated experimental protocols for data acquisition and synthesis.

Introduction and Molecular Structure

N-(4-Cyano-2-fluorophenyl)methanesulfonamide (C₈H₇FN₂O₂S) is a sulfonamide derivative featuring a fluorinated and cyanated phenyl ring.[1][2] The unique electronic properties conferred by the electron-withdrawing cyano and fluoro groups make this compound and its analogs valuable scaffolds in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for confirming its molecular structure, assessing purity, and understanding its chemical behavior.

The structural framework, illustrated below, dictates the expected spectroscopic signatures. The aromatic ring, the sulfonamide linkage, the methyl group, and the nitrile functional group each give rise to characteristic signals in various spectroscopic techniques.

Caption: General workflow for the synthesis of the title compound.

Detailed Protocol:

-

To a solution of 4-amino-3-fluorobenzonitrile (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or pyridine at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise.

-

If DCM is used as the solvent, add a non-nucleophilic base like triethylamine or pyridine (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-(4-Cyano-2-fluorophenyl)methanesulfonamide.

Spectroscopic Data Acquisition

-

NMR: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR: The IR spectrum should be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

-

MS: Mass spectra can be acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of N-(4-Cyano-2-fluorophenyl)methanesulfonamide. The combination of NMR, IR, and MS data allows for unambiguous confirmation of its structure and serves as a reliable reference for researchers working with this compound. The provided protocols offer a foundation for the synthesis and analysis of this and related molecules.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

PubChem. (n.d.). (4-cyano-2-fluorophenyl)methanesulfonamide. Retrieved from [Link]

-

PubMed Central. (n.d.). 4-(4-Cyano-2-fluorophenoxy)phenyl 4-methylbenzenesulfonate. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). N-[Cyano(4-fluorophenyl)methyl]-4-methylbenzene-1-sulfonamide. Retrieved from [Link]

-

PubChem. (n.d.). (2S)-N-[(1R)-1-cyano-2-(4-cyano-2-fluorophenyl)ethyl]-4-fluoro-4-methyl-2-[[(1S)-2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-fluorophenyl)methanesulfonamide. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-(4-Cyano-2-fluorophenyl)methanesulfonamide: Synthesis, Characterization, and Medicinal Chemistry Potential

Abstract

This technical guide provides a comprehensive overview of N-(4-Cyano-2-fluorophenyl)methanesulfonamide, a fluorinated aromatic sulfonamide with significant potential as a versatile building block in modern drug discovery. While not extensively documented as a standalone therapeutic agent, its structural motifs are present in a variety of biologically active molecules. This document details its chemical structure, IUPAC nomenclature, and physicochemical properties. A robust, two-step synthetic pathway is presented, beginning with the synthesis of the key intermediate, 4-amino-2-fluorobenzonitrile, followed by its methanesulfonylation. The rationale behind the chosen synthetic strategy and critical process parameters are discussed in depth. Furthermore, this guide outlines the expected analytical characterization of the final compound using spectroscopic methods and explores its potential applications in medicinal chemistry, drawing parallels with structurally related compounds that have demonstrated therapeutic relevance. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel small molecule therapeutics.

Introduction: The Strategic Importance of Fluorinated Sulfonamides

The incorporation of fluorine into small molecule drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1] Similarly, the sulfonamide functional group is a cornerstone of numerous therapeutic agents, exhibiting a wide array of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][5][6] The convergence of these two features in a single molecular scaffold, as seen in N-(4-Cyano-2-fluorophenyl)methanesulfonamide, presents a compelling platform for the development of novel therapeutics. The cyano- and fluoro-substituted phenyl ring offers specific electronic properties and potential hydrogen bonding interactions that can be exploited in rational drug design. This guide aims to provide a detailed technical resource for the synthesis, characterization, and potential utility of this valuable chemical entity.

Chemical Structure and Nomenclature

A precise understanding of the molecule's structure and nomenclature is fundamental for unambiguous scientific communication.

Chemical Structure

The chemical structure of N-(4-Cyano-2-fluorophenyl)methanesulfonamide consists of a central methanesulfonamide group where the nitrogen atom is attached to a 4-cyano-2-fluorophenyl ring.

Caption: 2D Chemical Structure of N-(4-Cyano-2-fluorophenyl)methanesulfonamide.

IUPAC Name

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is: N-(4-Cyano-2-fluorophenyl)methanesulfonamide .

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. These values are essential for experimental design, including solvent selection and purification strategies.

| Property | Value | Source |

| CAS Number | 401909-16-8 | Vendor Data |

| Molecular Formula | C₈H₇FN₂O₂S | Vendor Data |

| Molecular Weight | 214.22 g/mol | Vendor Data |

| Appearance | Off-white to yellow powder (predicted) | Inferred |

| Boiling Point | ~288.2 °C at 760 mmHg (for precursor) | [1][7] |

| Density | ~1.3 g/cm³ (for precursor) | [1][7] |

Synthesis Methodology: A Self-Validating Protocol

The synthesis of N-(4-Cyano-2-fluorophenyl)methanesulfonamide can be efficiently achieved through a two-step process. This section provides a detailed, step-by-step protocol, emphasizing the causality behind experimental choices to ensure reproducibility and high purity of the final product.

Caption: Overall synthetic workflow for N-(4-Cyano-2-fluorophenyl)methanesulfonamide.

Step 1: Synthesis of 4-Amino-2-fluorobenzonitrile

The key starting material, 4-amino-2-fluorobenzonitrile, is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][7][8] While several synthetic routes exist, a reliable method involves the cyanation of a corresponding bromoaniline precursor.[9]

Protocol:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromo-3-fluoroaniline (1 equivalent), zinc cyanide (Zn(CN)₂, 0.6 equivalents), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.04 equivalents).

-

Solvent Addition: Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Reaction Execution: Heat the reaction mixture to 120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-amino-2-fluorobenzonitrile.

Expertise & Experience: The use of a palladium catalyst like Pd₂(dba)₃ with a phosphine ligand such as dppf is crucial for facilitating the carbon-nitrogen bond formation in the cyanation reaction. Zinc cyanide is often preferred over other cyanide sources due to its lower toxicity and higher stability. Anhydrous conditions are essential to prevent catalyst deactivation and unwanted side reactions.

Step 2: Methanesulfonylation of 4-Amino-2-fluorobenzonitrile

The final step involves the reaction of the synthesized amino-benzonitrile with methanesulfonyl chloride to form the target sulfonamide.

Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-amino-2-fluorobenzonitrile (1 equivalent) and anhydrous pyridine (1.5 equivalents) in anhydrous dichloromethane (DCM).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature remains at 0 °C.

-

Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization or column chromatography to yield N-(4-Cyano-2-fluorophenyl)methanesulfonamide.

Trustworthiness: This protocol is designed as a self-validating system. The acidic work-up removes the basic pyridine, while the basic wash removes any unreacted methanesulfonyl chloride and methanesulfonic acid byproduct. The final brine wash removes residual water before drying. Careful control of stoichiometry is critical to avoid di-sulfonylation.

Analytical Characterization

Thorough analytical characterization is imperative to confirm the identity and purity of the synthesized compound. The following spectroscopic methods are recommended.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-H proton of the sulfonamide, and the methyl protons of the methanesulfonyl group. The aromatic protons will exhibit complex splitting patterns due to fluorine-hydrogen and hydrogen-hydrogen coupling. The sulfonamide N-H proton typically appears as a broad singlet.[10][11]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the aromatic carbons (with carbon-fluorine coupling), the nitrile carbon, and the methyl carbon of the sulfonamide.[10]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands for the N-H stretch of the sulfonamide, the C≡N stretch of the nitrile group, and the asymmetric and symmetric stretches of the S=O bonds in the sulfonamide group.[10][12][13]

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.

Medicinal Chemistry Perspective and Potential Applications

While N-(4-Cyano-2-fluorophenyl)methanesulfonamide is not a known drug itself, its structural components are prevalent in molecules with significant biological activity, suggesting its utility as a scaffold or intermediate in drug discovery programs.

Caption: Potential therapeutic areas for derivatives of the core scaffold.

The 4-cyano-phenyl moiety is a common feature in non-steroidal anti-androgens like bicalutamide and enzalutamide, used in the treatment of prostate cancer.[14] The cyano group can act as a hydrogen bond acceptor and contributes to the electronic properties of the aromatic ring. The fluorine atom at the 2-position can modulate the pKa of the sulfonamide proton and influence the conformation of the molecule through steric and electronic effects, potentially leading to improved target engagement and selectivity.

Furthermore, substituted benzonitriles and sulfonamides are key components of various kinase inhibitors and other targeted therapies.[15] The sulfonamide group can act as a hydrogen bond donor and acceptor, contributing to binding affinity. Therefore, N-(4-Cyano-2-fluorophenyl)methanesulfonamide represents a valuable starting point for the synthesis of libraries of compounds for screening against a wide range of biological targets, including kinases, DNA methyltransferases, and G-protein coupled receptors.[15][16]

Safety and Handling

Methanesulfonyl chloride is corrosive, a lachrymator, and reacts exothermically with nucleophiles. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. The intermediate, 4-amino-2-fluorobenzonitrile, and the final product should be handled with care, avoiding inhalation, ingestion, and skin contact. A thorough review of the Safety Data Sheet (SDS) for all reagents is mandatory before commencing any experimental work.

Conclusion

N-(4-Cyano-2-fluorophenyl)methanesulfonamide is a strategically designed molecule that combines the beneficial properties of fluorination and the sulfonamide functional group. This guide has provided a detailed, scientifically grounded protocol for its synthesis and characterization. While its direct biological applications are yet to be fully explored, its structural features make it a highly valuable and versatile building block for the synthesis of novel drug candidates across multiple therapeutic areas. The methodologies and insights presented herein are intended to empower researchers to confidently synthesize and utilize this compound in their drug discovery endeavors.

References

-

The Significance of 4-Amino-2-fluorobenzonitrile in Modern Organic Synthesis. [Link]

- CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google P

-

4-Amino-2-fluorobenzonitrile: A Versatile Organic Synthesis Intermediate. [Link]

- US7199257B1 - Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)

-

Synthesis and characterization of some sulfonamide dervatives - Research India Publications. [Link]

-

The recent progress of sulfonamide in medicinal chemistry - SciSpace. [Link]

-

Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC. [Link]

-

Synthesis, characterization and theoretical studies of novel sulfonamide-aldehydes derivatives having tautomeric forms - ACG Publications. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

-

Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - The Royal Society of Chemistry. [Link]

-

(PDF) IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach - ResearchGate. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

-

Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines - PubMed. [Link]

-

WO 2018/183936 Al - Broad Institute. [Link]

-

(12) United States Patent - Googleapis.com. [Link]

- EP1003718B1 - Method for the production of n-(5-amino-2-cyano-4-fluoro-phenyl)

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

-

Synthesis and Biological Evaluation of Chalconesulfonamides: En Route to Proapoptotic Agents with Antiestrogenic Potency - PMC - NIH. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

-

PC071961A - Application for Extension of United States - Regulations.gov. [Link]

-

Design, synthesis, and biological evaluation of novel biphenyl-4-carboxamide derivatives as orally available TRPV1 antagonists - PubMed. [Link]

-

Design, synthesis and biological evaluation of 4-amino-N-(4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation - PubMed. [Link]

-

Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - MDPI. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajchem-b.com [ajchem-b.com]

- 7. innospk.com [innospk.com]

- 8. nbinno.com [nbinno.com]

- 9. 4-AMINO-2-FLUOROBENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 10. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. acgpubs.org [acgpubs.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Design, synthesis and biological evaluation of 4-amino-N- (4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

N-(4-Cyano-2-fluorophenyl)methanesulfonamide mechanism of action in biological systems

An In-Depth Technical Guide to the Mechanism of Action of N-(4-Cyano-2-fluorophenyl)methanesulfonamide (Talazoparib) in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Cyano-2-fluorophenyl)methanesulfonamide, more commonly known as Talazoparib, is a potent inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme family. This technical guide provides an in-depth exploration of its core mechanism of action, moving beyond a surface-level description to dissect the intricate molecular interactions and cellular consequences of its activity. We will delve into the principles of PARP-mediated DNA damage repair, the concept of synthetic lethality, and the specific molecular pharmacology of Talazoparib that defines its high potency and clinical efficacy, particularly in cancers with homologous recombination deficiencies (HRD), such as those harboring BRCA1/2 mutations. This document is intended to serve as a comprehensive resource, integrating established scientific principles with practical experimental methodologies for researchers in oncology and drug development.

Introduction: The Central Role of PARP in Genome Integrity

The stability of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of DNA damage response (DDR) pathways. Among the key players in the DDR is the poly(ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP1 and PARP2. These enzymes act as DNA damage sensors, recognizing single-strand breaks (SSBs) and initiating a rapid signaling cascade to recruit other DNA repair factors.

The canonical function of PARP1 involves its detection of a DNA strand break, which triggers a conformational change and activates its catalytic activity. Activated PARP1 utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize and attach long, branched chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins near the damage site, a process termed PARylation. This PARylation cascade serves two primary purposes:

-

Signaling Platform: The negatively charged PAR chains act as a scaffold, recruiting a multitude of downstream repair proteins, including DNA ligases, polymerases, and chromatin-remodeling factors like XRCC1 (X-ray repair cross-complementing protein 1).

-

Chromatin Decondensation: PARylation leads to the local relaxation of chromatin structure, making the damaged DNA more accessible to the repair machinery.

Once the repair is complete, the PAR chains are rapidly degraded by poly(ADP-ribose) glycohydrolase (PARG), and PARP1 dissociates from the DNA, completing the cycle.

The Core Mechanism of Action: From Catalytic Inhibition to PARP Trapping

Talazoparib exerts its anticancer effects through a dual mechanism that is critical to understand its potency. While initially developed as a catalytic inhibitor, its profound efficacy is now largely attributed to its ability to "trap" PARP enzymes on DNA.

Catalytic Inhibition

Like other PARP inhibitors, Talazoparib is a small molecule that competes with NAD+ for binding to the catalytic domain of PARP1 and PARP2. By occupying this site, it prevents the synthesis of PAR chains, thereby inhibiting the recruitment of downstream DNA repair factors to the site of a single-strand break. This abrogation of the base excision repair (BER) pathway is the first layer of its mechanism.

PARP Trapping: The Key to Potency

The concept of "PARP trapping" is what distinguishes the more potent PARP inhibitors, such as Talazoparib, from earlier generations. Trapping refers to the stabilization of the PARP-DNA complex, effectively locking the enzyme onto the DNA at the site of the break.

The binding of Talazoparib to the PARP active site induces an allosteric change in the enzyme's structure that strengthens the interaction between PARP and the damaged DNA. This prevents the normal dissociation of PARP after repair, creating a cytotoxic lesion. Talazoparib is one of the most potent PARP-trapping agents identified, exhibiting significantly greater trapping efficiency than other inhibitors like olaparib or niraparib. This trapped PARP-DNA complex is a significant physical obstruction to DNA replication.

Caption: Talazoparib's dual mechanism: catalytic inhibition and potent PARP trapping.

The Principle of Synthetic Lethality: Exploiting a Cancer-Specific Vulnerability

The clinical success of Talazoparib is rooted in the concept of synthetic lethality . This occurs when the simultaneous loss of two genes (or pathways) is lethal to a cell, whereas the loss of either one alone is not.

-

Healthy Cells (HR-Proficient): In a normal cell, if PARP-mediated SSB repair is inhibited by Talazoparib, the resulting DSBs that form during replication can be efficiently repaired by the high-fidelity homologous recombination (HR) pathway. Key proteins in this pathway include BRCA1 and BRCA2. Therefore, healthy cells can tolerate PARP inhibition.

-

Cancer Cells (HR-Deficient): Many cancers, notably a subset of breast, ovarian, prostate, and pancreatic cancers, harbor mutations in genes like BRCA1 or BRCA2, rendering their HR pathway deficient (a state known as "BRCAness").[1][2][3][4] These cells are heavily reliant on PARP-mediated repair to maintain genomic stability.[5]

-

The Synthetic Lethal Interaction: When Talazoparib is introduced into these HR-deficient cancer cells, it blocks the crucial PARP repair pathway. The resulting DSBs cannot be repaired by the already-defective HR pathway. This leads to a massive accumulation of genomic damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[3][4][6] This creates a therapeutic window where the drug selectively kills cancer cells while largely sparing normal, healthy cells.[6]

Caption: Synthetic lethality in HR-deficient vs. healthy cells treated with Talazoparib.

Quantitative Pharmacology and Potency

The superior efficacy of Talazoparib is quantifiable. While its catalytic inhibition potency is comparable to other clinical PARP inhibitors, its PARP trapping potency is markedly higher. Cellular DNA binding assays have shown Talazoparib to be approximately 100-fold more potent at trapping PARP1 onto damaged DNA compared to olaparib.[2][7] This exceptional trapping ability is considered a primary driver of its clinical activity at lower doses.

| Parameter | Talazoparib | Olaparib | Rucaparib | Niraparib | Veliparib |

| PARP1 Catalytic IC₅₀ (nmol/L) | 0.57 | ~1-5 | ~1.4 | ~2-3 | ~2-5 |

| Relative PARP Trapping Potency | ~100x | ~1x | ~1x | <1x | <1x |

| Note: Values are approximate and compiled from various preclinical studies for comparative purposes. The relative trapping potency is often benchmarked against olaparib.[7][8][9] |

Experimental Methodologies for Characterizing Talazoparib's Mechanism

Validating the mechanism of action of a PARP inhibitor like Talazoparib requires a multi-faceted experimental approach. The following protocols represent core, field-proven methodologies.

Workflow for In Vitro Characterization

Caption: A logical workflow for the in vitro characterization of Talazoparib.

Protocol: Immunofluorescence Staining for DNA Damage Foci (γH2AX)

Causality: The formation of trapped PARP-DNA complexes stalls replication forks, leading to DSBs. The phosphorylation of the histone variant H2AX to form γH2AX is one of the earliest markers of a DSB. Quantifying γH2AX foci provides a direct visual readout of the DNA damage induced by Talazoparib.

Methodology:

-

Cell Culture: Seed HR-deficient (e.g., SUM149PT, BRCA1-mutant) and HR-proficient (e.g., MCF-7) cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with a dose range of Talazoparib (e.g., 1 nM to 1 µM) or vehicle control (DMSO) for 24 hours.

-

Fixation: Aspirate media, wash once with PBS, and fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash three times with PBS. Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash three times with PBS. Block with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate cells with a primary antibody against γH2AX (e.g., rabbit anti-phospho-Histone H2A.X Ser139) diluted in 1% BSA/PBS overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) diluted in 1% BSA/PBS for 1 hour at room temperature, protected from light.

-

Counterstaining & Mounting: Wash three times with PBS. Mount coverslips onto microscope slides using a mounting medium containing DAPI (4′,6-diamidino-2-phenylindole) to stain the nuclei.

-

Imaging & Analysis: Acquire images using a high-content imager or confocal microscope. Quantify the number of γH2AX foci per nucleus using automated image analysis software. An increase in foci number in Talazoparib-treated cells, particularly in the HR-deficient line, confirms the induction of DSBs.

Clinical Significance and Mechanisms of Resistance

Talazoparib is approved for the treatment of patients with deleterious or suspected deleterious germline BRCA-mutated (gBRCAm), HER2-negative locally advanced or metastatic breast cancer.[2] Its application is also established in combination with enzalutamide for HRR gene-mutated metastatic castration-resistant prostate cancer.[2][10]

Despite its efficacy, acquired resistance can emerge. Understanding these mechanisms is crucial for the development of next-generation therapies and combination strategies. Key mechanisms of resistance include:

-

Restoration of Homologous Recombination: Secondary or "reversion" mutations in BRCA1/2 can restore the open reading frame and produce a functional protein, thereby negating the synthetic lethal interaction.[7][11]

-

Reduced PARP Trapping: Downregulation of PARP1 expression or mutations in its DNA-binding domain can reduce the formation of cytotoxic trapped complexes.[7] Additionally, the loss of factors like PARG (Poly(ADP-ribose) glycohydrolase) can interfere with the trapping process.[12][13]

-

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump Talazoparib out of the cancer cell, reducing its intracellular concentration and efficacy.[7]

-

Replication Fork Stabilization: Alterations in pathways that protect and stabilize stalled replication forks can allow cancer cells to tolerate the damage induced by PARP inhibitors.[13]

Researchers are actively exploring combination therapies to overcome resistance, such as pairing Talazoparib with agents that target other DDR pathways or with immunotherapy.[12] For instance, combining PARP inhibitors with ATR or WEE1 inhibitors is a promising area of investigation.

Conclusion

N-(4-Cyano-2-fluorophenyl)methanesulfonamide (Talazoparib) represents a pinnacle of targeted therapy design, leveraging a deep understanding of cellular DNA repair pathways. Its mechanism of action is a sophisticated interplay of catalytic inhibition and, most critically, the potent trapping of PARP enzymes on DNA. This dual action creates highly cytotoxic lesions that, in the context of a homologous recombination-deficient cancer cell, trigger a synthetic lethal cascade, leading to selective tumor cell death. For the research and drug development professional, a thorough grasp of this mechanism—from the molecular interactions at the DNA break to the genetic basis of synthetic lethality and the pathways of clinical resistance—is fundamental to optimizing its current use and innovating the next wave of cancer therapeutics.

References

- Talazoparib | Pfizer Oncology Development Website. Pfizer.

- Talazoparib - Wikipedia. Wikipedia.

- What is the mechanism of Talazoparib Tosylate?.

- Talazoparib: Mechanism of Action, Adverse Effects, and Contraindic

- Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mut

- Mechanism of Action | TALZENNA® (talazoparib) HCP Site | Safety Info. Talzenna HCP.

- Talazoparib | Pfizer. Pfizer.

- PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. AACR Journals.

- Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program. PubMed Central.

- Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches. MDPI.

- PARP inhibitor resistance in breast and gynecological cancer: Resistance mechanisms and combination therapy str

- Mechanisms of PARP1 inhibitor resistance and their implications for cancer tre

- Poly Adp Ribose Polymerase Inhibitor. MassiveBio.

- Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC.

Sources

- 1. pfizeroncologydevelopment.com [pfizeroncologydevelopment.com]

- 2. Talazoparib - Wikipedia [en.wikipedia.org]

- 3. massivebio.com [massivebio.com]

- 4. researchgate.net [researchgate.net]

- 5. talzenna.pfizerpro.com [talzenna.pfizerpro.com]

- 6. What is the mechanism of Talazoparib Tosylate? [synapse.patsnap.com]

- 7. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 10. urology-textbook.com [urology-textbook.com]

- 11. academic.oup.com [academic.oup.com]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers | PARP inhibitor resistance in breast and gynecological cancer: Resistance mechanisms and combination therapy strategies [frontiersin.org]

The Pivotal Role of the N-(4-Cyano-2-fluorophenyl)methanesulfonamide Scaffold in Modern Androgen Receptor-Targeted Therapies

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in Androgen Receptor Antagonism

The N-(4-cyano-2-fluorophenyl)methanesulfonamide core is a cornerstone in the development of contemporary androgen receptor (AR) antagonists. Its emergence signifies a critical evolution from first-generation antiandrogens, offering significantly improved efficacy in the management of castration-resistant prostate cancer (CRPC). This guide provides a comprehensive technical overview of this pivotal chemical scaffold and its analogs, delving into their synthesis, mechanism of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. For drug development professionals, this document serves as a detailed primer on the nuances of targeting the androgen receptor with this highly successful class of compounds.

The Androgen Receptor Signaling Pathway: A Key Driver in Prostate Cancer

The androgen receptor is a ligand-activated transcription factor that plays a central role in the growth and survival of prostate cancer cells. Upon binding to androgens, such as testosterone and dihydrotestosterone (DHT), the AR undergoes a conformational change, translocates to the nucleus, and binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that promote cell proliferation and survival. In castration-resistant prostate cancer, the AR signaling axis can be reactivated through various mechanisms, including AR overexpression, mutations, and intratumoral androgen synthesis, rendering first-generation antiandrogens ineffective.

Caption: The Androgen Receptor Signaling Pathway.

N-(4-Cyano-2-fluorophenyl)methanesulfonamide Analogs: A New Generation of AR Antagonists

The limitations of first-generation antiandrogens, such as bicalutamide, which can act as partial agonists in the context of AR overexpression, spurred the development of more potent and purely antagonistic compounds. The N-(4-cyano-2-fluorophenyl)methanesulfonamide scaffold became a key feature in the design of these second-generation inhibitors.

Enzalutamide (MDV3100): A Prototypical Second-Generation AR Antagonist

Enzalutamide (formerly MDV3100) is a potent and specific AR inhibitor that has demonstrated significant clinical benefit in patients with CRPC.[1][2] Its chemical structure incorporates the diarylthiohydantoin core, with one of the aryl rings being the critical 4-cyano-2-fluorophenyl group.

Synthesis: The synthesis of enzalutamide and its analogs generally involves the construction of the thiohydantoin ring system followed by arylation. While specific industrial synthesis routes are proprietary, general laboratory-scale syntheses often involve the reaction of an appropriate isothiocyanate with an amino acid derivative, followed by cyclization and subsequent N-arylation with a derivative of 4-amino-3-fluorobenzonitrile. During production and storage, impurities and related compounds can form, which require careful control to ensure safety and efficacy.[3]

Mechanism of Action: Enzalutamide exhibits a multi-pronged mechanism of action that distinguishes it from first-generation antiandrogens.[1][2][4][5]

-

High-Affinity AR Binding: Enzalutamide binds to the ligand-binding domain (LBD) of the AR with an affinity that is five to eight times greater than that of bicalutamide.[2][4]

-

Inhibition of Nuclear Translocation: Unlike older antiandrogens, enzalutamide effectively prevents the translocation of the AR from the cytoplasm into the nucleus, a crucial step for its transcriptional activity.[1][2][5]

-

Impaired DNA Binding: Should any AR molecules translocate to the nucleus, enzalutamide hinders their ability to bind to AREs on the DNA.[1][2][4]

-

Blockade of Coactivator Recruitment: Enzalutamide disrupts the interaction between the AR and essential coactivators, further preventing the initiation of gene transcription.[1][4]

-

Induction of Apoptosis: In preclinical models, enzalutamide has been shown to induce apoptosis in prostate cancer cells, an effect not observed with bicalutamide.[1][4]

Caption: Multi-step Mechanism of Action of Enzalutamide.

Structure-Activity Relationship (SAR): The potent antagonist activity of this class of compounds is intrinsically linked to specific structural features. The para-cyano group on the phenyl ring is crucial for strong binding to the AR active site.[6] The trifluoromethyl group at the meta position also contributes to the high affinity. The thiohydantoin core provides a rigid scaffold for the optimal orientation of the aryl groups. Modifications to the linker between the thiohydantoin and the second phenyl ring, as well as substitutions on that second ring, have led to the development of other potent analogs.

Apalutamide and Other Analogs

Apalutamide is another potent second-generation AR antagonist that shares the N-(4-cyano-2-fluorophenyl)methanesulfonamide-related structural motif.[7][8] Its mechanism of action is similar to that of enzalutamide, involving competitive inhibition of androgen binding, prevention of AR nuclear translocation, and impaired AR-DNA binding.[7][8] While structurally similar, subtle differences in their chemical makeup can influence their pharmacological properties, including their binding affinities and potential for drug-drug interactions.[2][7][9] For instance, both enzalutamide and apalutamide are substrates of CYP3A4 and CYP2C8, which necessitates caution when co-administering with strong inhibitors or inducers of these enzymes.[7]

Darolutamide, another second-generation antiandrogen, has a distinct chemical structure but also functions as a potent AR antagonist with a high binding affinity.[7]

Experimental Protocols for the Evaluation of AR Antagonists

The characterization of novel AR antagonists relies on a series of well-established in vitro and in vivo assays.

Workflow for Screening and Evaluation of Novel AR Antagonists

Caption: A typical workflow for the discovery and preclinical evaluation of novel androgen receptor antagonists.

Androgen Receptor Binding Assay

Objective: To determine the affinity of a test compound for the androgen receptor.

Methodology:

-

Preparation of AR Source: Utilize either purified recombinant human AR protein or cell lysates from prostate cancer cell lines overexpressing the AR (e.g., LNCaP).

-

Radioligand: Use a high-affinity radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT).

-

Competitive Binding: Incubate a fixed concentration of the AR source and the radioligand with increasing concentrations of the test compound.

-

Separation: Separate the bound from the unbound radioligand using methods like filtration through glass fiber filters or size-exclusion chromatography.

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

AR-Mediated Reporter Gene Assay

Objective: To assess the functional antagonist activity of a test compound on AR-mediated gene transcription.

Methodology:

-

Cell Line: Use a suitable cell line (e.g., PC-3 or HEK293) that is co-transfected with two plasmids: one expressing the full-length human AR and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (e.g., containing AREs).

-

Treatment: Seed the transfected cells in a multi-well plate and treat them with a known AR agonist (e.g., DHT) in the presence of increasing concentrations of the test compound.

-

Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for reporter gene expression.

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Plot the luciferase activity against the concentration of the test compound. Calculate the IC50 value, representing the concentration at which the compound inhibits 50% of the DHT-induced reporter gene expression.

AR Nuclear Translocation Assay

Objective: To visually and quantitatively assess the ability of a test compound to inhibit AR nuclear translocation.

Methodology:

-

Cell Culture: Culture AR-positive prostate cancer cells (e.g., LNCaP) on glass coverslips or in high-content imaging plates.

-

Treatment: Treat the cells with an androgen (e.g., DHT) to induce AR nuclear translocation, either alone or in combination with the test compound.

-

Immunofluorescence Staining:

-

Fix and permeabilize the cells.

-

Incubate with a primary antibody specific for the AR.

-

Incubate with a fluorescently labeled secondary antibody.

-

Stain the nuclei with a DNA dye (e.g., DAPI).

-

-

Imaging: Visualize the subcellular localization of the AR using a fluorescence microscope or a high-content imaging system.

-

Quantification: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of AR nuclear translocation and its inhibition by the test compound.

Data Summary: Pharmacological Properties of Key AR Antagonists

| Compound | Class | AR Binding Affinity (Relative to Bicalutamide) | Agonist Activity in AR Overexpressing Cells | Key Mechanistic Features |

| Bicalutamide | First-Generation | 1x | Yes | Competitive antagonist |

| Enzalutamide | Second-Generation | 5-8x higher | No | Inhibits nuclear translocation, DNA binding, and coactivator recruitment |

| Apalutamide | Second-Generation | Higher than Bicalutamide | No | Inhibits nuclear translocation and DNA binding |

| Darolutamide | Second-Generation | High | No | Potent antagonist with a distinct chemical structure |

Future Directions and Conclusion

Despite the success of second-generation AR antagonists, acquired resistance remains a significant clinical challenge. Mechanisms of resistance include the expression of AR splice variants (e.g., AR-V7) that lack the LBD, and mutations in the AR LBD. Future research is focused on developing novel therapeutic strategies to overcome this resistance, including:

-

Selective Androgen Receptor Degraders (SARDs): These molecules are designed to bind to the AR and induce its degradation, thereby eliminating the target protein entirely.

-

Non-competitive AR Antagonists: Compounds that bind to sites on the AR other than the LBD may be effective against certain resistance mechanisms.[10]

-

Combination Therapies: Combining AR-targeted therapies with other agents, such as PARP inhibitors or immunotherapy, is an active area of investigation.

References

- MDV3100 (Enzalutamide): Mechanistic Insights, Resistance ... - Inhibitor Research Hub. (2025, November 21).

- Scher, H. I., Beer, T. M., Higano, C. S., Anand, A., Taplin, M. E., Efstathiou, E., ... & Tombal, B. (2012). Antitumour activity of MDV3100 in castration-resistant prostate cancer: a phase 1-2 study. The Lancet, 380(9847), 1075-1082.

- Tran, C., Ouk, S., Clegg, N. J., Chen, Y., Watson, P. A., Arora, V., ... & Sawyers, C. L. (2009). Development of a second-generation antiandrogen for treatment of advanced prostate cancer. Science, 324(5928), 787-790.

- Enzalutamide Impurities and Related Compound - Veeprho. (n.d.).

- Taplin, M. E. (2012, November 29). Dr. Mary-Ellen Taplin on the Mechanism of Action of Enzalutamide (MDV3100) [Video]. YouTube.

- Li, Y., Wang, Y., Zhang, Y., & Liu, J. (2019). Abiraterone and MDV3100 inhibits the proliferation and promotes the apoptosis of prostate cancer cells through mitophagy. Cellular and molecular biology (Noisy-le-Grand, France), 65(8), 10-14.

- Crawford, E. D. (2018). Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens. Asian journal of andrology, 20(2), 132–137.

- Lam, R. L., & Le, M. H. (2020). Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer. The Annals of pharmacotherapy, 54(11), 1121–1131.

- The Role of Androgen Receptor and Antiandrogen Therapy in Breast Cancer: A Scoping Review - MDPI. (n.d.).

- PubChem. (n.d.). Enzalutamide. National Center for Biotechnology Information.

- Apalutamide Alternatives Compared - Drugs.com. (n.d.).

- Apalutamide: uses, dosing, warnings, adverse events, interactions - Oncology News Central. (n.d.).

- Wallis, C. J. D., Chandrasekar, T., Goldberg, H., Klotz, L. H., Fleshner, N. E., & Satkunasivam, R. (2020). Apalutamide, enzalutamide, and darolutamide for non-metastatic castration-resistant prostate cancer: a systematic review and network meta-analysis. OncoTargets and therapy, 13, 9263–9271.

- Enzalutamide | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.).

- Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide. (n.d.). Google Patents.

- N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((3-fluorophenyl)sulfonyl)-2-hydroxy-2-methylpropanamide - MySkinRecipes. (n.d.).

- Woo, L. W. L., Ganeshapillai, D., Purohit, A., Reed, M. J., & Potter, B. V. L. (2011). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of medicinal chemistry, 54(10), 3467–3478.

- Jones, A., Chen, J., Hwang, D. J., Miller, D. D., & Dalton, J. T. (2009). Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Endocrinology, 150(1), 385–395.

- PubChem. (n.d.). N-[Cyano(4-fluorophenyl)methyl]-4-methylbenzene-1-sulfonamide. National Center for Biotechnology Information.

- Kinoyama, I., Taniguchi, K., Osa, T., Koutoku, H., Horiguchi, T., Yamazaki, S., ... & Fujimoto, K. (2010). Design and synthesis of an androgen receptor pure antagonist (CH5137291) for the treatment of castration-resistant prostate cancer. Bioorganic & medicinal chemistry letters, 20(23), 7064–7068.

- Ann, J., Ki, Y., Yoon, S., Kim, M. S., Lee, J. U., Kim, C., ... & Lee, J. (2017). 2-Sulfonamidopyridine C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & medicinal chemistry letters, 27(15), 3353–3358.

- N-(4-cyano-2-fluorophenyl)methanesulfonamide Formula - ECHEMI. (n.d.).

- PubChem. (n.d.). N-(4-fluorophenyl)methanesulfonamide. National Center for Biotechnology Information.

- PubChem. (n.d.). 4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluoro-N-methylbenzamide;(8S,11R,13S,14S,17S)-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one. National Center for Biotechnology Information.

- Cole, R. N., Chen, W., Pascal, L. E., Nelson, J. B., Wipf, P., & Wang, Z. (2022). (+)-JJ-74-138 is a Novel Noncompetitive Androgen Receptor Antagonist. Molecular cancer therapeutics, 21(4), 483–492.

- Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - MDPI. (n.d.).

- Androgen synthesis inhibitors in the treatment of castration-resistant prostate cancer - PMC. (n.d.).

- 4-(Anilino)pyrrole-2-carboxamides: Novel non-steroidal/non-anilide type androgen antagonists effective upon human prostate tumor LNCaP cells with mutated nuclear androgen receptor - PubMed. (n.d.).

- Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC - PubMed Central. (n.d.).

- N-cyano-N-phenyl-p-toluenesulfonamide as electrophilic nitrile source for the synthesis of oxadiazoles | Request PDF - ResearchGate. (n.d.).

- (PDF) Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative - ResearchGate. (n.d.).

- 4‐cyano‐2‐methoxybenzenesulfonyl chloride | Request PDF - ResearchGate. (n.d.).

- Method for the production of n-(5-amino-2-cyano-4-fluoro-phenyl)-sulphonamides - Google Patents. (n.d.).

- Synthesis and in vitro activity of N'-cyano-4-(2-phenylacetyl)-N-o-tolylpiperazine-1-carboximidamide P2X7 antagonists - PubMed. (n.d.).

- 4-(4-Cyano-2-fluorophenoxy)phenyl 4-methylbenzenesulfonate - PMC - PubMed Central. (n.d.).

- Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand - PubMed. (n.d.).

Sources

- 1. Antitumour activity of MDV3100 in castration-resistant prostate cancer: a phase 1-2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzalutamide and blocking androgen receptor in advanced prostate cancer: lessons learnt from the history of drug development of antiandrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. Androgen Receptor Antagonists in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of Second-Generation Antiandrogens for the Treatment of Prostate Cancer [jhoponline.com]

- 8. oncologynewscentral.com [oncologynewscentral.com]

- 9. Apalutamide, enzalutamide, and darolutamide for non-metastatic castration-resistant prostate cancer: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (+)-JJ-74-138 is a Novel Noncompetitive Androgen Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and synthetic history of N-(4-Cyano-2-fluorophenyl)methanesulfonamide

An In-Depth Technical Guide to the Synthesis of N-(4-Cyano-2-fluorophenyl)methanesulfonamide

Introduction: A Key Intermediate in Modern Drug Discovery

N-(4-Cyano-2-fluorophenyl)methanesulfonamide is a bespoke chemical entity that has garnered interest within the pharmaceutical and agrochemical research sectors. Its structural architecture, featuring a fluorinated cyanobenzonitrile core coupled with a methanesulfonamide moiety, makes it a valuable intermediate in the synthesis of more complex molecules. The electron-withdrawing nature of the cyano and fluoro groups, combined with the hydrogen-bonding capabilities of the sulfonamide, provides a unique electronic and steric profile for molecular design. This guide provides a comprehensive overview of the synthetic history and detailed protocols for the preparation of this important building block, grounded in established chemical principles and practices. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its emergence is intrinsically linked to the broader exploration of fluorinated aromatics and sulfonamides in medicinal chemistry programs.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of N-(4-Cyano-2-fluorophenyl)methanesulfonamide points to a straightforward two-step synthetic sequence. The core of this strategy involves the formation of the sulfonamide bond as the final key step. This disconnection reveals two primary starting materials: the aniline precursor, 4-amino-3-fluorobenzonitrile, and the sulfonylating agent, methanesulfonyl chloride.

The choice to form the sulfonamide bond in the final step is strategic. The aniline precursor, 4-amino-3-fluorobenzonitrile, is a stable, crystalline solid that can be prepared and purified separately. The methanesulfonylation reaction itself is a robust and well-documented transformation, generally proceeding with high efficiency and selectivity for N-sulfonylation over other potential side reactions under controlled conditions.[1]

Part 1: Synthesis of the Key Precursor: 4-Amino-3-fluorobenzonitrile

The synthesis of the aniline precursor is a critical first stage. A common and effective method reported in the literature involves a cyanation reaction of a halogenated aniline derivative.[2]

Experimental Protocol: Synthesis of 4-Amino-3-fluorobenzonitrile

This protocol is adapted from established procedures for the cyanation of aryl halides.[2]

Materials:

-

4-Bromo-2-fluoroaniline

-

Copper(I) cyanide (CuCN)

-

Dimethylformamide (DMF), anhydrous

-

Ammonium hydroxide (NH₄OH), ~18% solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

-

Dichloromethane (CH₂Cl₂)

-

n-Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-bromo-2-fluoroaniline (1.0 eq) and copper(I) cyanide (3.0 eq) in anhydrous dimethylformamide (DMF).

-

Reaction Execution: Heat the mixture to reflux and maintain for 24 hours. The reaction should be monitored for the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into an aqueous solution of ammonium hydroxide. This step is crucial for quenching the reaction and complexing the copper salts, facilitating their removal.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate. The organic layer will contain the desired product.

-

Washing: Wash the combined organic extracts sequentially with ammonium hydroxide solution, deionized water, and finally with brine. These washing steps remove residual DMF and inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the residue by column chromatography on silica gel, eluting with a mixture of dichloromethane and n-hexane to afford pure 4-amino-3-fluorobenzonitrile as a solid.

Part 2: Methanesulfonylation to Yield N-(4-Cyano-2-fluorophenyl)methanesulfonamide

The final step in the synthesis is the N-sulfonylation of 4-amino-3-fluorobenzonitrile with methanesulfonyl chloride. This is a classic nucleophilic substitution reaction where the nitrogen atom of the aniline attacks the electrophilic sulfur atom of the sulfonyl chloride.

Causality in Experimental Design:

The choice of reaction conditions is critical to ensure high yield and purity of the final product.[1]

-

Base: A non-nucleophilic organic base, such as pyridine or triethylamine, is essential. Its primary role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The neutralization prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction. An excess of the base is typically used to ensure complete HCl scavenging.

-

Solvent: An anhydrous aprotic solvent like dichloromethane (DCM) is preferred. It provides good solubility for the reactants and does not participate in side reactions, such as the hydrolysis of the highly reactive methanesulfonyl chloride.[1]

-

Temperature: The reaction is initiated at a low temperature (0 °C) during the addition of methanesulfonyl chloride. This is a key control measure to manage the exothermicity of the reaction and to minimize potential side reactions, such as di-sulfonylation (formation of N,N-bis(methylsulfonyl)aniline).[1] After the addition is complete, the reaction is allowed to warm to room temperature to ensure it proceeds to completion.

Experimental Protocol: N-Methanesulfonylation

This is a general, robust protocol for the N-methanesulfonylation of anilines.[1]

Materials:

-

4-Amino-3-fluorobenzonitrile (1.0 eq)

-

Methanesulfonyl chloride (MsCl) (1.05 eq)

-

Anhydrous pyridine (1.1 eq)

-

Anhydrous dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-3-fluorobenzonitrile and anhydrous pyridine in anhydrous DCM.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add methanesulfonyl chloride dropwise to the stirred solution, ensuring the temperature is maintained at 0 °C. The slow addition is critical to control the reaction rate and prevent side reactions.[1]

-

Reaction Progression: After the complete addition of methanesulfonyl chloride, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitoring: Monitor the progress of the reaction by TLC until the starting aniline is consumed.

-

Work-up: Dilute the reaction mixture with additional DCM. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-Cyano-2-fluorophenyl)methanesulfonamide.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography if necessary.

Data Presentation

| Step | Reactant | Product | Typical Yield | Purity |

| 1 | 4-Bromo-2-fluoroaniline | 4-Amino-3-fluorobenzonitrile | ~40-50% | >98% (after chromatography) |

| 2 | 4-Amino-3-fluorobenzonitrile | N-(4-Cyano-2-fluorophenyl)methanesulfonamide | >90%[1] | >98% (after purification) |

Visualizing the Synthetic Pathway

Caption: Synthetic route to N-(4-Cyano-2-fluorophenyl)methanesulfonamide.

Experimental Workflow Diagram

Caption: Workflow for the N-methanesulfonylation step.

Conclusion

The synthesis of N-(4-Cyano-2-fluorophenyl)methanesulfonamide is a robust and reproducible process that relies on well-established, high-yielding chemical transformations. By understanding the underlying principles of each step—from the copper-mediated cyanation to the base-mediated sulfonylation—researchers can confidently produce this valuable intermediate for applications in drug discovery and materials science. The protocols outlined in this guide are designed to be self-validating, emphasizing control over reaction conditions and thorough purification to ensure the high quality required for subsequent research and development activities.

References

-

Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) - PMC - PubMed Central. [Link]

-

Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino - IUCr Journals. [Link]

Sources

Physicochemical properties like solubility and melting point of the compound

An In-Depth Technical Guide to the Physicochemical Properties of Ibuprofen: Solubility and Melting Point

Foreword

In the landscape of pharmaceutical development, an intimate understanding of an Active Pharmaceutical Ingredient's (API) fundamental physicochemical properties is the bedrock upon which successful formulation, consistent manufacturing, and therapeutic efficacy are built. Properties such as solubility and melting point are not mere data points; they are critical determinants of a drug's journey from a chemical entity to a clinical reality. This guide provides an in-depth exploration of these core characteristics, using the widely recognized non-steroidal anti-inflammatory drug (NSAID), Ibuprofen, as an illustrative case study. As a Biopharmaceutical Classification System (BCS) Class II compound, Ibuprofen's high permeability is contrasted by its low aqueous solubility, making it a perfect model to discuss the challenges and strategies central to modern drug development.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the causal logic and field-proven methodologies essential for navigating the complexities of API characterization.

The Gatekeeper of Purity and Identity: Melting Point Analysis

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid state. Far from being a simple physical constant, it serves as a crucial gatekeeper for quality control in the pharmaceutical industry. It is a primary indicator of both the identity and purity of an API. For a pure substance, the melting transition occurs over a very narrow temperature range. The presence of impurities disrupts the crystal lattice, typically resulting in a lower and broader melting range—a phenomenon known as melting point depression.[5][6] Furthermore, the ability of a compound to exist in multiple crystalline forms, known as polymorphism, can lead to different melting points for the same API, each polymorph possessing unique physical properties that can impact stability and bioavailability.[5][6][7][8]

Physicochemical Data: Ibuprofen

Ibuprofen, chemically known as (±)-2-(p-isobutylphenyl)propionic acid, is a colorless crystalline solid.[9] Its established melting point is a key specification in its pharmacopeial monographs.

| Property | Value | Source(s) |

| Chemical Formula | C₁₃H₁₈O₂ | [9][10] |

| Molar Mass | 206.28 g/mol | [9] |

| Appearance | Colorless crystals / White crystalline powder | [9][11] |

| Melting Point | 75 - 77.5 °C | [9][10][12][13][14] |

Causality in Experimentation: Why the Method Matters